molecular formula C13H26O5Si B1208842 3-(Triethoxysilyl)propyl methacrylate CAS No. 21142-29-0

3-(Triethoxysilyl)propyl methacrylate

Cat. No. B1208842
CAS RN: 21142-29-0
M. Wt: 290.43 g/mol
InChI Key: URDOJQUSEUXVRP-UHFFFAOYSA-N
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Description

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a hydrophobic monomer . It is a clear, colorless to faint yellow liquid with a molecular formula of C10H20O5Si and a molecular weight of 248.35 . It has been used to covalently link polyacrylamide gels to glass plates . The presence of an additional functional group of acrylate facilitates TMSPMA for grafting polymerization on plastic surfaces .


Synthesis Analysis

TMSPMA is widely used as a monomer and as a coupling agent in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates . It also improves the stability of the polymer to UV radiation .


Molecular Structure Analysis

The linear formula of TMSPMA is H2C=C(CH3)CO2(CH2)3Si(OCH3)3 . It has a molecular weight of 248.35 .


Chemical Reactions Analysis

TMSPMA undergoes first-order kinetic polymerization to form polyTMSPMA, which is a moisture-stable polymer .


Physical And Chemical Properties Analysis

TMSPMA is a clear, colorless to faint yellow liquid with a density of 1.045 g/mL . It has a molecular weight of 248.35 .

Scientific Research Applications

Enhancement of Interfacial Adhesion in Polymer Composites

TESPMA is utilized to improve the performance of lead-free piezoelectric composites by functionalizing filler particles. This process enhances the interfacial adhesion between the particles and the matrix polymer, which is crucial for the mechanical and dielectric properties of the composites. The functionalization with TESPMA leads to better dispersion of particles, increased suspension viscosity, and optimized curing depth, which are significant for the manufacturing of high-performance composites .

Fabrication of Hybrid Nanomaterials

The compound is instrumental in the preparation of organic/inorganic hybrid nanomaterials. By acting as a bridge between organic polymers and inorganic nanoparticles, TESPMA facilitates the creation of materials with novel properties, suitable for a wide range of applications including sensors, catalysts, and drug delivery systems .

Cell and Tissue Attachment

In biomedical research, TESPMA is used in situ hybridization techniques to attach cells, microscopic sections, and even whole organs to glass slides or other surfaces. This method is faster and more durable compared to traditional methods, making it a valuable tool for histological studies and medical diagnostics .

Stabilization of pH Gradients in Gel Electrophoresis

TESPMA is used to covalently link polyacrylamide gels to glass plates in gel electrophoresis. This prevents the swelling or shrinking of gel casts due to pH gradient formation during isoelectric focusing, ensuring more reliable and reproducible results .

Production of Polymer Films with Improved Properties

As a monomer and coupling agent in polymerization reactions, TESPMA is copolymerized with other monomers like styrene or acrylates. The resulting polymer films exhibit enhanced mechanical properties and adhesion to various substrates, which is beneficial for coatings, adhesives, and other industrial applications .

Dental Composites and Biomaterials

TESPMA-derived polymers have established roles in medicine as restorative agents. They are used in the fabrication of dental composites, contact lenses, drug release systems, artificial skin, bone cements, and other tissue engineering scaffolds. These materials offer improved performance due to their enhanced mechanical properties and biocompatibility .

Safety and Hazards

TMSPMA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

TMSPMA is used as a monomer and as a coupling agent in polymerization reactions . It has potential applications in the development of dental crown restoration materials . It can also be used for the modification of TiO2 nanoparticles for the production of polymer nanocomposites .

properties

IUPAC Name

3-triethoxysilylpropyl 2-methylprop-2-enoate
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InChI

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3
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InChI Key

URDOJQUSEUXVRP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC
Source PubChem
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Molecular Formula

C13H26O5Si
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Related CAS

126843-37-6
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester, homopolymer
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DSSTOX Substance ID

DTXSID2074615
Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Molecular Weight

290.43 g/mol
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Physical Description

Clear to straw-colored liquid with a mild odor; [Gelest MSDS]
Record name 3-(Triethoxysilyl)propyl methacrylate
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Product Name

3-(Triethoxysilyl)propyl methacrylate

CAS RN

21142-29-0
Record name Methacryloxypropyltriethoxysilane
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Record name 2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: TESPMA itself doesn't have a specific biological "target" in the traditional sense like a drug would. Its interactions stem from its chemical structure. The methacrylate group allows it to polymerize, forming chains, while the triethoxysilyl group enables cross-linking through hydrolysis and condensation reactions, forming a siloxane network. [, ] This dual functionality is the basis for its use in creating hybrid organic-inorganic materials. [, , , ]

A:* Molecular Formula: C12H24O5Si * Molecular Weight: 276.42 g/mol * Spectroscopic Data: Characterization often involves Infrared Spectroscopy (IR) to confirm the presence of characteristic functional groups (e.g., Si-O-Si, C=O). [, ] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.

A: While specific computational studies solely focused on TESPMA are not extensively discussed in the provided research, computational tools are likely used to model and predict the self-assembly behavior of block copolymers containing TESPMA. [, , , ] Molecular dynamics simulations could be employed to understand the morphology and properties of these materials.

A: The SAR discussion for TESPMA is more focused on its structure-property relationship. Modifying the length of the alkyl chain between the methacrylate and the triethoxysilyl group would likely influence the self-assembly behavior of the copolymers, affecting the resulting morphology and properties. [, , ] Similarly, altering the alkoxy groups on the silicon atom could impact the hydrolysis and condensation kinetics, potentially affecting the final material's properties.

A: TESPMA is susceptible to hydrolysis in the presence of moisture. [] Therefore, it is typically stored under anhydrous conditions. Formulation strategies are less relevant as TESPMA is not a pharmaceutical product. Its incorporation into copolymers and subsequent cross-linking enhance its stability within the final material. [, , ]

A: Alternatives to TESPMA would depend on the specific application. Other silane coupling agents with different functionalities or alkoxy groups could be considered. For instance, 3-aminopropyltriethoxysilane (APTES) is often used for surface modifications. [] The choice of an alternative would depend on factors like the desired functionality, reactivity, and compatibility with the other components of the system.

A: Recycling and waste management strategies for TESPMA-containing materials would depend on their composition and the specific applications. Given their hybrid nature, conventional recycling methods for plastics might not be suitable. Research into developing sustainable methods for recycling or upcycling such materials is crucial to minimize their environmental impact. []

A: Research involving TESPMA would necessitate access to polymer synthesis and characterization facilities. This could include equipment for controlled radical polymerization (like RAFT), techniques for material characterization (SAXS, TEM, AFM), and facilities for handling air- and moisture-sensitive chemicals. [, , , ]

A: While the provided papers don't delve into the specific history of TESPMA, its use likely gained traction alongside the increasing interest in hybrid organic-inorganic materials. The development of controlled radical polymerization techniques, like RAFT, was crucial for precisely incorporating TESPMA into block copolymers, enabling the creation of well-defined nanostructured materials. [, ]

A: TESPMA's ability to bridge the organic and inorganic realms makes it relevant to various fields. It finds applications in creating superhydrophobic surfaces [], designing responsive materials [, ], and developing advanced composites. [, ] The research often involves collaborations between polymer chemists, material scientists, and potentially experts in fields like optics or electronics, depending on the specific application.

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